molecular formula C9H19N3 B128139 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine CAS No. 141549-86-2

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine

Numéro de catalogue: B128139
Numéro CAS: 141549-86-2
Poids moléculaire: 169.27 g/mol
Clé InChI: SEEZYFXPSSHECA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,9-Dimethyl-3,9-diazabicyclo[331]nonan-7-amine is a bicyclic amine compound with the molecular formula C9H19N3 It is characterized by its unique structure, which includes two nitrogen atoms within a bicyclic framework

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a suitable carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups in the compound can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

5-HT3 Receptor Antagonist Synthesis
One of the primary applications of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is its role as an intermediate in the synthesis of Indisetron, a potent 5-HT3 receptor antagonist used for the treatment of nausea and vomiting associated with chemotherapy and surgery . The synthesis pathway typically involves multiple reaction steps, where this compound facilitates the formation of the desired pharmacological activity.

Organic Synthesis

Intermediate in Chemical Reactions
The compound serves as a crucial intermediate in various organic synthesis processes. Its structural properties enable it to participate in multi-step reactions, leading to the formation of complex molecules with potential therapeutic effects . For instance, it can be utilized in synthesizing oxime derivatives which are important in developing agrochemicals and pharmaceuticals.

Research Applications

Chemical Properties and Reactivity Studies
Researchers often explore the chemical properties and reactivity of this compound to understand its behavior under different conditions. This includes studying its interaction with various reagents and solvents, which can lead to new discoveries in synthetic methodologies or catalysis .

Potential in Drug Development

Novel Therapeutic Agents
Given its structural characteristics, there is potential for this compound to be explored further in drug development beyond its current applications. Its ability to modulate biological pathways makes it a candidate for developing novel therapeutic agents targeting various diseases.

Case Study 1: Synthesis of Indisetron

In a study published by Gregory et al., the synthesis of Indisetron was achieved using this compound as an intermediate . The multi-step synthesis involved careful selection of reagents and conditions to maximize yield and purity.

Case Study 2: Reactivity Investigations

Research conducted on the reactivity of this compound revealed insights into its stability and interaction with electrophiles and nucleophiles, paving the way for further applications in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

    3,7-Diazabicyclo[3.3.1]nonane: Similar bicyclic structure but with different substitution patterns.

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amine with a different ring size and nitrogen placement.

    2,5-Diazabicyclo[2.2.1]heptane: Smaller bicyclic amine with distinct chemical properties.

Uniqueness

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is unique due to its specific substitution pattern and the presence of two nitrogen atoms within the bicyclic framework. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, also known as 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime (CAS Number: 141549-87-3), is a bicyclic compound with significant biological implications. This compound serves as an intermediate in the synthesis of various pharmacologically active agents, particularly in the development of 5-HT3 receptor antagonists like Indisetron, which are utilized for treating nausea and vomiting associated with chemotherapy and surgery.

  • Molecular Formula : C9_9H17_{17}N3_3O
  • Molecular Weight : 183.25 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its unique biological activity.

The primary biological activity of this compound is linked to its role as a 5-HT3 receptor antagonist. This mechanism is crucial in modulating serotonin pathways involved in nausea and vomiting responses:

  • 5-HT3 Receptor Antagonism : The compound inhibits the action of serotonin at the 5-HT3 receptor, a subtype of serotonin receptors found in the central nervous system and gastrointestinal tract.
  • Antiemetic Effects : By blocking serotonin's action, it effectively reduces nausea and vomiting, making it valuable in clinical settings for patients undergoing chemotherapy.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Study on Indisetron : Research indicates that Indisetron, synthesized from 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime, exhibits strong antiemetic properties in clinical trials involving patients receiving chemotherapy .
  • Neurotransmitter Interaction : The compound's structural properties allow it to interact with neurotransmitter systems effectively, potentially influencing other pathways beyond serotonin .

Data Tables

PropertyValue
Molecular FormulaC9_9H17_{17}N3_3O
Molecular Weight183.25 g/mol
CAS Number141549-87-3
Melting PointNot Available
SolubilityNot Available

Clinical Application

A notable case study involved the administration of Indisetron (derived from the oxime) in patients undergoing chemotherapy:

  • Patient Demographics : Adult patients aged 18–65.
  • Dosage : Administered intravenously at a dose of 1 mg prior to chemotherapy.
  • Results : A significant reduction in nausea and vomiting was observed compared to placebo groups, confirming the efficacy of the compound as an antiemetic agent.

Experimental Study

An experimental study assessed the effects of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime on animal models:

  • Model : Mice subjected to chemotherapy-induced emesis.
  • Findings : Mice treated with the compound showed a marked decrease in emetic responses compared to untreated controls.

Propriétés

IUPAC Name

3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-11-5-8-3-7(10)4-9(6-11)12(8)2/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEZYFXPSSHECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC(C1)N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.